N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride is a benzothiazole-tetrahydrothienopyridine hybrid compound with a phenylthioacetamide side chain. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylsulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS3.ClH/c1-26-12-11-16-19(13-26)30-23(25-20(27)14-28-15-7-3-2-4-8-15)21(16)22-24-17-9-5-6-10-18(17)29-22;/h2-10H,11-14H2,1H3,(H,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBHMJXDYMEOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CSC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme involved in DNA repair and redox signaling. This article delves into the synthesis, biological evaluation, structure-activity relationships (SAR), and clinical implications of this compound.
The compound can be synthesized through various organic reactions involving benzo[d]thiazole and thieno[2,3-c]pyridine derivatives. The molecular formula is C₁₈H₁₈N₂OS₂·HCl with a molecular weight of approximately 408.0 g/mol. Its structural characteristics include:
- Molecular Formula : C₁₈H₁₈N₂OS₂
- Molecular Weight : 408.0 g/mol
- CAS Number : 919850-64-9
The primary biological activity of this compound is its inhibition of APE1. APE1 plays a significant role in the base excision repair (BER) pathway by recognizing and cleaving AP sites in DNA.
Efficacy in Cell Lines
In vitro studies have demonstrated that this compound exhibits low micromolar activity against APE1, showing comparable efficacy in HeLa cell extracts. It has been reported to potentiate the cytotoxic effects of alkylating agents like methylmethanesulfonate (MMS) and temozolomide (TMZ), leading to increased accumulation of AP sites in treated cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thieno[2,3-c]pyridine moiety significantly affect the inhibitory potency against APE1. For instance, the introduction of various substituents on the benzo[d]thiazole ring can enhance binding affinity and selectivity towards APE1.
| Substituent Type | Effect on Activity |
|---|---|
| Methyl groups | Increase potency |
| Halogen atoms | Varying effects depending on position |
| Alkyl chains | Generally increase lipophilicity |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies show that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. In animal models, it demonstrated good plasma and brain exposure after intraperitoneal administration at doses around 30 mg/kg body weight . Toxicological assessments are ongoing to evaluate potential side effects.
Case Studies
A notable case study involved the use of this compound in combination with TMZ for treating glioblastoma multiforme (GBM). The results indicated enhanced tumor cell apoptosis compared to TMZ alone. The combinatorial approach led to a significant reduction in tumor volume in xenograft models .
Comparison with Similar Compounds
Tetrahydrothienopyridine Derivatives
- N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) Key Differences: The 6-isopropyl group replaces the methyl group in the target compound, and the acetamide lacks the phenylthio substituent. Activity: Exhibits APE1 inhibition (low µM range) and enhances alkylating agent cytotoxicity in HeLa cells . Pharmacokinetics: Favorable in vivo exposure in plasma and brain tissues .
- N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide Hydrochloride (CAS 1329973-37-6) Key Differences: Ethyl group at the 6-position and p-tolylthio substituent instead of phenylthio. Molecular Weight: 516.1 g/mol vs. 538.2 g/mol for the target compound .
Benzothiazole-Acetamide Hybrids
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (EP 3 348 550A1) Key Differences: Trifluoromethyl and methoxy substituents replace the tetrahydrothienopyridine core. Activity: Likely targets kinase pathways due to benzothiazole’s role in VEGFR-2 inhibition (as seen in ) .
Substituents on the Tetrahydrothienopyridine Core
Acetamide Side Chain Modifications
APE1 Inhibition
Kinase Inhibition
- N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) : VEGFR-2 IC₅₀: 0.12 µM, with antiangiogenic effects. Comparison: The target compound’s tetrahydrothienopyridine core may confer distinct kinase selectivity compared to thiadiazole-based analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
